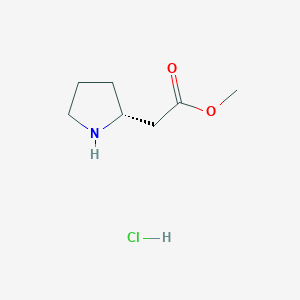![molecular formula C10H20ClNO2 B1429086 4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 1803587-67-8](/img/structure/B1429086.png)
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
“4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803587-67-8 . It has a molecular weight of 221.73 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((ethylamino)methyl)cyclohexane-1-carboxylic acid hydrochloride . The InChI code is 1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
This compound may serve as a precursor in the synthesis of pharmaceuticals due to its structural complexity and functional groups. It could be explored for its potential as a therapeutic agent, particularly in targeting neurological disorders where cyclohexane derivatives have shown efficacy .
Agriculture: Crop Protection Chemicals
In agriculture, the ethylamino group attached to the cyclohexane ring could be utilized to develop new crop protection chemicals. Its structure suggests potential activity against a broad spectrum of pests and diseases affecting crops .
Material Science: Polymer Synthesis
The presence of both amino and carboxylic acid functional groups makes this compound a candidate for creating novel polymers with unique properties. It could be used to introduce cross-linking points in polymer chains, enhancing their stability and durability .
Environmental Science: Biodegradable Plastics
Given the growing need for environmentally friendly materials, this compound’s potential to create biodegradable plastics is significant. Its chemical structure could allow for the development of plastics that degrade more efficiently in natural environments .
Biochemistry: Enzyme Inhibition Studies
The compound could be used in biochemistry for enzyme inhibition studies. Its structure might interact with active sites of specific enzymes, providing insights into enzyme mechanisms and aiding in the design of inhibitors .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound could be investigated for use in drug delivery systems. Its ability to be modified chemically means it could be tailored to improve the solubility and delivery of active pharmaceutical ingredients .
Safety and Hazards
Propriétés
IUPAC Name |
4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYIFSYCNRFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)




![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)



